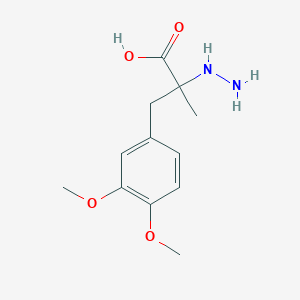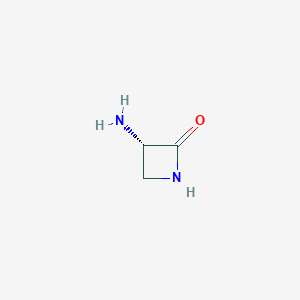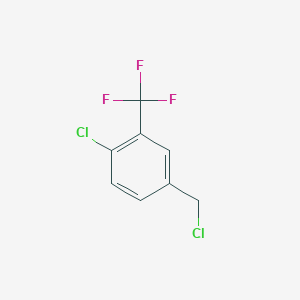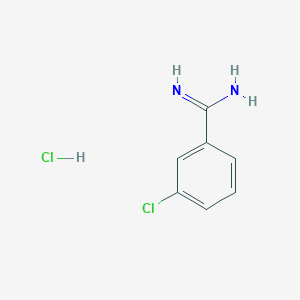
Dimethyl(octyl)silane
Overview
Description
Dimethyl(octyl)silane (DMS) is a silane-based compound that has been used in a variety of applications, including as a solvent in organic synthesis, a lubricant, and a reagent in organic synthesis. It is a colorless, non-toxic, and non-flammable liquid that has a low vapor pressure and high boiling point. DMS has been used in numerous scientific fields, including inorganic and organic synthesis, as well as in biochemistry and pharmacology. Additionally, DMS has been used in various industries, such as in the production of polymers and pharmaceuticals.
Scientific Research Applications
Sol-Gel Hybrid Films
Dimethyl(octyl)silane is used in the synthesis of different silica materials via the acid-catalyzed sol–gel process at room temperature . This process is used to obtain thin films with anti-reflective and hydrophobic properties . The hydrophobic character of the thin films increases with increasing the length of the hydrophobic chains .
Surface Coating
The compound is used in surface coating processes. It’s particularly useful in the creation of multifunctional transparent silica films/coatings . These coatings have a variety of applications from anti-icing to self-cleaning, low-adhesion, anisotropic wetting, structural color, anti-reflection, and anti-fogging .
Optical Devices
Dimethyl(octyl)silane-derived thin films that exhibit both hydrophobicity and high visible light transmittance are potentially suitable for optical devices .
Thermal Collectors
The same properties that make these films suitable for optical devices also make them ideal for thermal collectors .
Solar Panels
The sol–gel process, which uses Dimethyl(octyl)silane, is commonly used because of its simplicity and large area of applications in solar panels .
Light Sensors
The sol–gel-derived thin films can be used in light sensors .
High-Powered Laser Fusion Systems
The sol–gel process is also used in high-powered laser fusion systems .
Solar Cells
The efficiency of a solar cell from dye synthesis was improved using a dry solvent with alkyl(trialkoxy)silanes . While octyl(trimethoxy)silane was used to increase the optimum performance of the solar cell .
Mechanism of Action
Target of Action
Dimethyl(octyl)silane is a type of organosilane, which are compounds that contain carbon-silicon bonds . Organosilanes, including Dimethyl(octyl)silane, are known to interact with various substrates, particularly those with hydroxyl groups . These substrates can range from inorganic materials like glass and metal to organic polymers .
Mode of Action
The interaction of Dimethyl(octyl)silane with its targets primarily involves the formation of siloxane bonds . This process begins with the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane, forming organofunctional silanols . These silanols then undergo a condensation reaction with hydroxyl or similar groups on the substrate, or even with another silane silanol group . This reaction results in the formation of siloxane bonds, which are characterized by alternating silicon and oxygen atoms .
Pharmacokinetics
For instance, organosilanes are known for their wide range of thermal stability, resistance to oxidation, and low surface tension . These properties can influence the bioavailability of organosilanes, although the specific ADME properties can vary depending on the specific organosilane and the biological system .
Result of Action
The primary result of Dimethyl(octyl)silane’s action is the formation of siloxane bonds with its target substrates. This can alter the properties of the substrate, such as its wetting or adhesion characteristics . For instance, when Dimethyl(octyl)silane is used as a surface treatment, it can enhance the water repellency or particle dispersion of the treated surface .
Action Environment
The action of Dimethyl(octyl)silane can be influenced by various environmental factors. For instance, the rate of hydrolysis and condensation reactions involved in the formation of siloxane bonds can be affected by factors such as temperature and pH . Additionally, the presence of moisture can influence the reaction, as water is required for the hydrolysis of the alkoxy groups in Dimethyl(octyl)silane .
properties
InChI |
InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYIVBMFKWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724002 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(octyl)silane | |
CAS RN |
40934-68-7 | |
| Record name | Dimethyl(octyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)






